2,4,6-Tribromophenyl isothiocyanate
Overview
Description
2,4,6-Tribromophenyl isothiocyanate is an organic compound with the molecular formula C7H2Br3NS and a molecular weight of 371.874 g/mol . This compound is characterized by the presence of three bromine atoms attached to a phenyl ring, along with an isothiocyanate functional group. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Isothiocyanates (itcs), a class of bioactive metabolites, are known to interact with various intracellular targets including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Itcs are known to modulate a large number of cancer-related targets or pathways including inhibition of cyp enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa b (nf-ĸb), and inhibition of macrophage migration inhibitory factor (mif) .
Biochemical Pathways
Itcs are known to affect various pathways involved in chemoprevention .
Result of Action
Biochemical Analysis
Biochemical Properties
2,4,6-Tribromophenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form covalent bonds with amino groups in proteins, leading to the modification of these proteins. This interaction can affect the activity of enzymes and other proteins, making this compound a useful tool in studying protein function and enzyme activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain enzymes involved in cell signaling, leading to changes in cellular responses. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The binding interactions of this compound with biomolecules are crucial for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell death and tissue damage. These dosage-dependent effects are important for understanding the safety and efficacy of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver and other tissues, leading to the formation of metabolites that can further interact with biomolecules. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which can affect its activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound within cells can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is important for its function. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals can influence the localization of this compound, affecting its activity and function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromophenyl isothiocyanate typically involves the reaction of 2,4,6-tribromophenylamine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{C}_6\text{H}_2\text{Br}_3\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{NCS} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Bases such as triethylamine and pyridine are often used to facilitate the reactions.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
2,4,6-Tribromophenyl isothiocyanate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: It is used in the manufacture of agrochemicals and materials science .
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the bromine substituents and has different reactivity and applications.
2,4,6-Tribromophenol: Contains the same bromine substituents but lacks the isothiocyanate group, leading to different chemical properties and uses.
Uniqueness: 2,4,6-Tribromophenyl isothiocyanate is unique due to the presence of both the isothiocyanate group and the three bromine atoms on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
1,3,5-tribromo-2-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYYDRJUIUJDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334194 | |
Record name | 2,4,6-Tribromophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22134-11-8 | |
Record name | 2,4,6-Tribromophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22134-11-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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